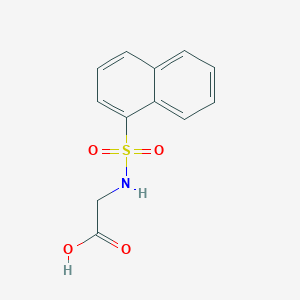
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide involves the inhibition of specific enzymes and proteins. For example, it inhibits carbonic anhydrase by binding to the zinc ion in the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. Similarly, it inhibits histone deacetylase by binding to the active site of the enzyme, thereby preventing the deacetylation of histones and leading to the accumulation of acetylated histones, which can activate tumor suppressor genes.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide is its potent inhibitory activity against various enzymes and proteins, making it a valuable tool for studying the biochemical pathways involved in various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide. One possible direction is the development of new derivatives of this compound with improved solubility and potency. Another direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide involves the reaction of 2-aminothiophenol with 2-bromoethyl ethyl ether in the presence of potassium carbonate to form 6-ethoxy-1,3-benzothiazole-2-thiol. This intermediate is then reacted with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of triethylamine to form the final product.
Aplicaciones Científicas De Investigación
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and protein kinase. Additionally, this compound has demonstrated promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Fórmula molecular |
C16H15FN2O3S2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H15FN2O3S2/c1-3-22-11-4-7-14-15(9-11)23-16(18-14)19-24(20,21)12-5-6-13(17)10(2)8-12/h4-9H,3H2,1-2H3,(H,18,19) |
Clave InChI |
CKGZUIXTKVITTQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B280806.png)

![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280817.png)
![Methyl 5-[acetyl(8-quinolinylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280820.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280824.png)
![Ethyl 5-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280825.png)
![Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)


![Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)
![Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)

